molecular formula C8H16FNO3 B12454481 tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

Cat. No.: B12454481
M. Wt: 193.22 g/mol
InChI Key: AWZUCIJZJKOZFP-UHFFFAOYSA-N
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Description

tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate: is an organic compound with the molecular formula C8H16FNO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a fluoro substituent, and a hydroxypropyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted epoxide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the opening of the epoxide ring and the subsequent formation of the carbamate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as tetrahydrofuran or dimethylformamide are commonly used in the reaction medium.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent can enhance the compound’s binding affinity to its target, while the hydroxypropyl group can facilitate interactions through hydrogen bonding. The tert-butyl group provides steric hindrance, which can influence the compound’s selectivity and stability.

Comparison with Similar Compounds

    tert-Butyl (3-hydroxypropyl)carbamate: Similar structure but lacks the fluoro substituent.

    tert-Butyl (3-chloro-2-hydroxypropyl)carbamate: Similar structure with a chloro substituent instead of a fluoro group.

    tert-Butyl (3-methyl-2-hydroxypropyl)carbamate: Similar structure with a methyl substituent instead of a fluoro group.

Uniqueness: tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluoro group can enhance the compound’s stability and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl N-(3-fluoro-2-hydroxypropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZUCIJZJKOZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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